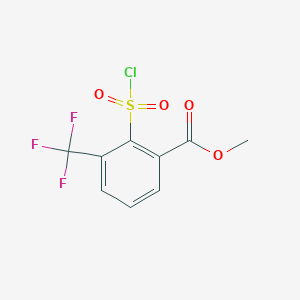

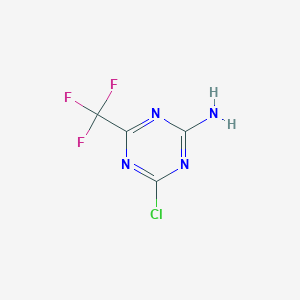

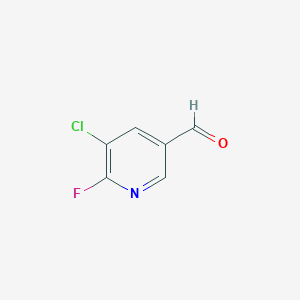

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

概要

説明

The compound 4-Chloro-6-(trifluoromethyl)quinazoline has a CAS Number of 16499-64-2 and a molecular weight of 232.59 . It is a solid substance stored at an inert atmosphere, 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Chloro-6-(trifluoromethyl)quinazoline is 1S/C9H4ClF3N2/c10-8-6-3-5 (9 (11,12)13)1-2-7 (6)14-4-15-8/h1-4H .科学的研究の応用

Organic Synthesis Applications

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine serves as a critical intermediate in the synthesis of complex molecules. A notable application is its use in the one-pot synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, facilitated by microwave irradiation. This method allows for the rapid synthesis of compounds with potential antileukemic activity, showcasing the molecule's significance in medicinal chemistry research (Dolzhenko et al., 2021). Furthermore, its reactivity with amines to create 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines highlights its versatility in nucleophilic substitution reactions, with some derivatives showing activity as CGRP receptor antagonists (Lim et al., 2014).

Materials Science and Engineering

In materials science, the compound's derivatives have been explored for their thermal stability and potential as energetic materials. A study on trifluoromethyl-containing fused triazole-triazine energetic molecules derived from this triazine compound revealed excellent thermal stability and moderate energetic performance, indicating its potential for developing heat-resistant materials (Yan et al., 2021).

Chemical Engineering Applications

The compound's role extends into chemical engineering, particularly in the synthesis of polymers and coatings. Its derivatives have been utilized to enhance the thermal oxidation stability of polypropylene, demonstrating the compound's utility in improving the durability and lifespan of polymeric materials (Ya & Cui, 2001).

Environmental Chemistry

In environmental chemistry, derivatives of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine are studied for their hydrolysis reactions, which are crucial for understanding the environmental fate of chlorine-containing pesticides. Computational studies on the hydrolysis of related triazines offer insights into their environmental degradation pathways, highlighting the importance of such compounds in environmental risk assessments (Sawunyama & Bailey, 2002).

Safety and Hazards

The compound 4-chloro-6-(trifluoromethyl)quinazoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as fluazinam, are known to be broad-spectrum fungicides . They are used to control various soil-borne fungal pathogens on a range of crops .

Mode of Action

It is known that fluazinam, a compound with a similar structure, acts as a protective fungicide . It is also noted that compounds containing a trifluoromethyl group can exhibit improved drug potency towards certain enzymes .

Biochemical Pathways

It is suggested that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines derivatives could contribute to their biological activities .

Pharmacokinetics

It is known that the trifluoromethyl group can affect the pharmacokinetic properties of drugs .

Result of Action

It is known that fluazinam, a compound with a similar structure, has a low oral mammalian toxicity but is an irritant and skin sensitizer .

特性

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N4/c5-2-10-1(4(6,7)8)11-3(9)12-2/h(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXUBIMPBJDSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3222054.png)

![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B3222061.png)

![3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol](/img/structure/B3222063.png)

![{Thieno[2,3-c]pyridin-2-yl}methanol](/img/structure/B3222080.png)

![2-Trifluoromethyl-imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3222129.png)